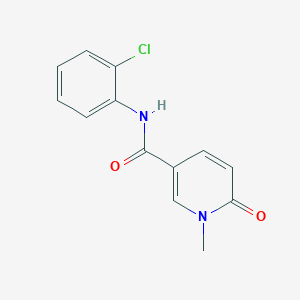
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide, commonly known as FMePy, is a chemical compound that belongs to the class of pyridine carboxamides. FMePy has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
FMePy inhibits HDAC by binding to its catalytic site, thereby preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. FMePy has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.
Biochemical and Physiological Effects
FMePy has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of HDAC activity, and inhibition of cancer cell proliferation. FMePy has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
FMePy has several advantages for lab experiments, including its high potency as an HDAC inhibitor, its selectivity for cancer cells, and its ability to induce apoptosis in cancer cells. However, FMePy also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
FMePy has significant potential for future research in various fields, including cancer treatment, anti-inflammatory therapy, and epigenetic regulation. Some of the future directions for FMePy research include the development of more potent and selective HDAC inhibitors, the identification of new targets for FMePy, and the investigation of FMePy's effects on other diseases and conditions.
Conclusion
In conclusion, FMePy is a promising chemical compound with significant potential for various applications in medicinal chemistry, biochemistry, and pharmacology. Its ability to inhibit HDAC and induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of FMePy and its potential applications in various fields.
Méthodes De Synthèse
FMePy can be synthesized using various methods, including the reaction of 3-fluoroaniline with methyl 2-pyridinecarboxylate in the presence of a catalyst. Another method involves the reaction of 3-fluoroaniline with 2-chloro-6-methylpyridine-3-carboxylic acid followed by the addition of triethylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain FMePy.
Applications De Recherche Scientifique
FMePy has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been identified as a potent inhibitor of histone deacetylase (HDAC), an enzyme that plays a crucial role in regulating gene expression. FMePy has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-16-8-9(5-6-12(16)17)13(18)15-11-4-2-3-10(14)7-11/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHCEVPDXHCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-methyl-6-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
